molecular formula C11H11NO2 B12884842 2-(2-Phenyloxazol-5-yl)ethanol CAS No. 645392-34-3

2-(2-Phenyloxazol-5-yl)ethanol

Cat. No.: B12884842
CAS No.: 645392-34-3
M. Wt: 189.21 g/mol
InChI Key: JYADTNDFROYHPF-UHFFFAOYSA-N
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Description

2-(2-Phenyloxazol-5-yl)ethanol is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a phenyl group attached to the oxazole ring, making it a derivative of oxazol-5-one. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyloxazol-5-yl)ethanol can be achieved through several methods. One common approach involves the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate using lithium aluminum hydride (LiAlH4) . Another method includes the condensation of aldehydes with α-methylene ketones followed by reduction with zinc in acetic acid . These methods provide good yields and are relatively straightforward.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyloxazol-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different substituted oxazoles.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Phenyloxazol-5-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenyloxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, leading to changes in their activity and function. This can result in antimicrobial, antiproliferative, and other bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyloxazol-5-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and oxazole ring contribute to its versatility and wide range of applications in various fields.

Properties

CAS No.

645392-34-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2-phenyl-1,3-oxazol-5-yl)ethanol

InChI

InChI=1S/C11H11NO2/c13-7-6-10-8-12-11(14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2

InChI Key

JYADTNDFROYHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(O2)CCO

Origin of Product

United States

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